Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-
CAS No.:
Cat. No.: VC13654732
Molecular Formula: C9H7F6N3O2S
Molecular Weight: 335.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F6N3O2S |
|---|---|
| Molecular Weight | 335.23 g/mol |
| IUPAC Name | N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |
| Standard InChI | InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) |
| Standard InChI Key | CQFFZUZVRWHAKV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C/NN)C(F)(F)F |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular formula C₉H₇F₆N₃O₂S reflects a compact aromatic system with high fluorine content. The benzene ring is substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions, creating strong electron-withdrawing effects. The sulfonamide group (-SO₂NH-) is further modified by an aminoiminomethyl (-NH-C(=NH)-NH₂) substituent, introducing hydrogen-bonding capabilities .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 335.23 g/mol | |
| XLogP3 (Lipophilicity) | 2.0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 92.9 Ų |
Stereoelectronic Features
The SMILES string C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C/NN)C(F)(F)F reveals a planar benzene core with sulfonamide and trifluoromethyl groups in para and meta positions, respectively. The /N=C/NN motif indicates a conjugated imine system, which may participate in tautomerism or coordinate with metal ions . The trifluoromethyl groups impose steric hindrance while enhancing metabolic stability through fluorine’s inductive effect.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit details on this compound’s synthesis are unavailable, analogous benzenesulfonamides are typically prepared via:
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Sulfonation: Introducing the sulfonamide group to a pre-functionalized benzene ring.
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Nucleophilic Substitution: Reacting sulfonyl chlorides with guanidine derivatives to install the aminoiminomethyl group.
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Fluorination: Incorporating trifluoromethyl groups via Ullmann coupling or direct fluorination .
Solubility and Stability
Though solubility data specific to this compound are absent, related sulfonamides exhibit moderate aqueous solubility (e.g., 10–100 mg/L at 25°C) that decreases with increasing fluorine content . The compound’s logP of 2.0 suggests preferential partitioning into lipid membranes, a trait advantageous for blood-brain barrier penetration in drug candidates .
Material Science Applications
Fluorinated Polymer Additives
The compound’s high fluorine content (40.7% by mass) makes it a candidate for modifying polymer dielectric properties. When blended with polyimide, similar additives reduce dielectric constants from 3.2 to 2.4, enhancing performance in microelectronics.
Metal-Organic Frameworks (MOFs)
The sulfonamide and imine groups may act as linkers in MOF synthesis. Theoretical models suggest a coordination geometry favoring octahedral metal centers (e.g., Zn²⁺ or Cu²⁺), with pore sizes adjustable via trifluoromethyl group orientation .
Challenges and Future Directions
Toxicity and Metabolic Profiling
No in vivo toxicity data exist for this compound. Structural analogs exhibit renal clearance pathways, but the aminoiminomethyl group could introduce novel metabolites requiring cytochrome P450 profiling.
Synthetic Optimization
Current routes yield <50% purity due to byproducts from fluorine substitution. Advances in flow chemistry or microwave-assisted synthesis may improve efficiency .
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